5-(2-chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
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Overview
Description
5-(2-chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by its complex molecular structure, which includes a chlorobenzyl group, a methoxy-methylquinazolinyl group, and a methylpyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: This step may involve nucleophilic substitution reactions where a chlorobenzyl halide reacts with the pyrimidinone core.
Attachment of the Quinazolinyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution could produce various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the quinazolinyl group suggests potential interactions with biological macromolecules.
Medicine
In medicine, such compounds are often investigated for their therapeutic potential. They may exhibit activity against certain diseases, such as cancer, due to their ability to interfere with specific biological pathways.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazolinyl group may bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorobenzyl)-2-[(4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
- 5-(2-chlorobenzyl)-2-[(6-methoxyquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
Uniqueness
The uniqueness of 5-(2-chlorobenzyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the quinazolinyl moiety can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C22H20ClN5O2 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H20ClN5O2/c1-12-16-11-15(30-3)8-9-19(16)26-21(24-12)28-22-25-13(2)17(20(29)27-22)10-14-6-4-5-7-18(14)23/h4-9,11H,10H2,1-3H3,(H2,24,25,26,27,28,29) |
InChI Key |
MKQKGEQLRYVXIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=C(C(=O)N3)CC4=CC=CC=C4Cl)C)OC |
Origin of Product |
United States |
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